SINCRO Induces IFN-β Expression in a STING-Dependent Manner, a Key Differentiator from Non-STING Agonists
SINCRO's ability to induce the type I interferon response is entirely dependent on the STING pathway. This was demonstrated by a complete loss of IFN-β mRNA induction in STING-deficient (Tmem173-/-) bone marrow-derived dendritic cells (BMDCs) compared to wild-type cells, establishing a specific and verifiable mechanism distinct from STING-independent innate immune activators [1].
| Evidence Dimension | IFN-β mRNA Induction (Fold Change) |
|---|---|
| Target Compound Data | Approximately 1500-fold increase at 3h post-treatment in wild-type BMDCs [1]. |
| Comparator Or Baseline | STING-deficient (Tmem173-/-) BMDCs: < 10-fold increase at 3h post-treatment [1]. |
| Quantified Difference | > 99% reduction in IFN-β induction in the absence of STING [1]. |
| Conditions | Bone marrow-derived dendritic cells (BMDCs) from wild-type and Tmem173-/- mice, treated with 10 μg/mL SINCRO, quantified by qRT-PCR at 3 hours [1]. |
Why This Matters
This confirms SINCRO is a bona fide STING agonist and its immune-stimulatory effects are not due to off-target innate immune receptor activation, ensuring predictable and specific immunomodulation for research applications.
- [1] Kimura Y, Negishi H, Matsuda A, Endo N, Hangai S, Inoue A, Nishio J, Taniguchi T, Yanai H. Novel chemical compound SINCRO with dual function in STING-type I interferon and tumor cell death pathways. Cancer Sci. 2018;109(9):2687-2696. View Source
